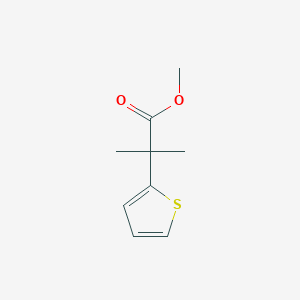

Methyl 2-Methyl-2-(2-thienyl)propanoate

Descripción

Methyl 2-methyl-2-(2-thienyl)propanoate is a branched ester featuring a methyl ester group, a geminal dimethyl moiety, and a 2-thienyl substituent.

Propiedades

Número CAS |

153002-41-6 |

|---|---|

Fórmula molecular |

C9H12O2S |

Peso molecular |

184.26 g/mol |

Nombre IUPAC |

methyl 2-methyl-2-thiophen-2-ylpropanoate |

InChI |

InChI=1S/C9H12O2S/c1-9(2,8(10)11-3)7-5-4-6-12-7/h4-6H,1-3H3 |

Clave InChI |

LQNPPYHFNJTOOA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=CC=CS1)C(=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiophene-Substituted Analogs

Ethyl 2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate (3b)

- Substituents : 5-(Trifluoromethyl)thiophen-2-yl, ethyl ester.

- Synthesis: Derived from ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate via hydrazide formation (89% yield) .

- Key Properties :

- 1H-NMR : δ 1.56 (6H, s), 7.04–7.55 (thiophene protons).

- MS : m/z 253 [M+H]+.

- Applications : Acts as a human 11β-hydroxysteroid dehydrogenase inhibitor, highlighting the role of electron-withdrawing CF₃ groups in enhancing biological activity .

Comparison : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the unsubstituted thienyl group in the target compound. This modification enhances binding affinity in enzyme inhibition .

Phenyl and Heteroaryl Derivatives

Methyl 2-Methyl-2-(phenylthio)propanoate (L22)

- Substituents : Phenylthio group, methyl ester.

- Synthesis: Refluxing 2-methyl-2-(phenylthio)propanoic acid with p-TsOH·H₂O in methanol .

- Applications : Used in palladium-catalyzed C–H olefination, demonstrating the sulfur atom’s role in coordinating transition metals .

Comparison : The phenylthio group introduces nucleophilic sulfur, enabling metal coordination—a feature absent in the thienyl-based target compound. This difference impacts catalytic applications .

Methyl 2-(4-Cyanophenyl)-2-methylpropanoate

Cycloalkyl and Fragrance-Related Esters

2-Methyl-2-[1-(2-methylcyclohexyl)ethoxy]propyl Propanoate (20)

- Substituents : 2-Methylcyclohexyl ether.

- Synthesis: Etherification of cyclohexanol with isobutylene oxide, followed by esterification .

- Applications : Exhibits musky or floral odors, used in fragrances .

Comparison : Bulky cyclohexyl substituents enhance steric hindrance, reducing reactivity but increasing volatility for fragrance applications—contrasting with the planar thienyl group’s electronic effects .

Amino and Halogen-Substituted Derivatives

Methyl 2-Amino-2-(2-bromophenyl)propanoate

- Substituents: 2-Bromophenyl, amino group.

- Applications : Pharmaceutical intermediate; bromine enables further functionalization via cross-coupling .

Comparison: The amino and bromo groups introduce nucleophilic and electrophilic sites, respectively, expanding synthetic utility compared to the non-functionalized thienyl group .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.